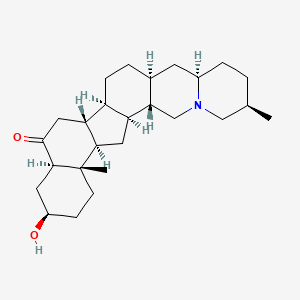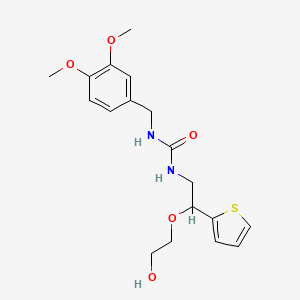![molecular formula C24H21N5O B2382220 1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097861-91-9](/img/structure/B2382220.png)
1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, also known as DPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPMP is a urea derivative that has been synthesized through a multi-step reaction process.
Wissenschaftliche Forschungsanwendungen
Applications in Drug Design
Ureas, due to their unique hydrogen bonding capabilities, play a crucial role in drug-target interactions, making them an essential functional group in the design of small molecules with a broad range of bioactivities. Studies have highlighted the incorporation of various urea derivatives in drug design for the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. These compounds have been successfully applied as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes such as HDAC, PRMT, or DOT1L, showcasing the versatility and significance of the urea motif in medicinal chemistry (Jagtap et al., 2017).
Environmental and Material Science Research
In material science, the exploration of hexaazatriphenylene (HAT) derivatives, including pyrazines, has revealed their utility in a wide array of applications, from n-type semiconductors to sensors, and from nonlinear optical chromophores to liquid crystals. The unique electron-deficient, rigid, planar, aromatic discotic system of these compounds, which includes the basic scaffold of 1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, underpins their excellent π–π stacking ability and broad applicability in organic materials and nanoscience. This review has critically evaluated the research on HAT from synthetic, theoretical, and application perspectives, providing a comprehensive insight into the relevance of these compounds as basic scaffolds in the field (Segura et al., 2015).
Biosensors and Analytical Applications
The development of urea-based biosensors represents another significant application area, particularly for detecting and quantifying urea concentration. Urea biosensors utilize enzyme urease as a bioreceptor element, and their design has incorporated various materials for enzyme immobilization, including nanoparticles and conducting polymers. These biosensors are crucial for diagnosing and monitoring diseases related to abnormal urea levels in the body, such as renal failure and urinary tract infections, and have applications in industries such as fisheries, dairy, and agriculture (Botewad et al., 2021).
Agriculture and Environmental Monitoring
Ureaform, a condensation product of urea and formaldehyde, has been studied as a slow-release fertilizer, highlighting the agricultural application of urea derivatives. The controlled release of nitrogen from ureaform, governed by microbial activity, offers benefits in fertility management and reduction of environmental pollution. This application underscores the importance of urea derivatives in sustainable agriculture and environmental protection (Alexander & Helm, 1990).
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c30-24(28-17-21-23(27-16-15-26-21)20-11-13-25-14-12-20)29-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,22H,17H2,(H2,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFHOWGAMDBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2382142.png)



![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)
![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)



![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2382160.png)